2-Hexyl-5-methylfuran

Analytical Chemistry GC-MS Method Development Volatile Compound Identification

2-Hexyl-5-methylfuran (CAS 5312-82-3) is a disubstituted alkylfuran with molecular formula C₁₁H₁₈O and molecular weight 166.26 g/mol. It is a colorless to pale yellow clear liquid with an estimated boiling point of 211–212 °C at 760 mmHg and flash point of approximately 71.5 °C.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 5312-82-3
Cat. No. B15492758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-5-methylfuran
CAS5312-82-3
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(O1)C
InChIInChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3
InChIKeyJDZXFYUVTMSRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexyl-5-methylfuran (CAS 5312-82-3) Procurement Data Sheet: Chemical Identity and Baseline Properties


2-Hexyl-5-methylfuran (CAS 5312-82-3) is a disubstituted alkylfuran with molecular formula C₁₁H₁₈O and molecular weight 166.26 g/mol [1]. It is a colorless to pale yellow clear liquid with an estimated boiling point of 211–212 °C at 760 mmHg and flash point of approximately 71.5 °C [2]. The compound is characterized by a furan ring bearing a hexyl substituent at the 2-position and a methyl substituent at the 5-position [1]. It is distinct from the structurally related furanone derivative 3(2H)-furanone, 2-hexyl-5-methyl- (CAS 33922-66-6), which contains a carbonyl group and is sometimes erroneously conflated with the target compound [3].

Why Generic Alkylfuran Substitution Fails for 2-Hexyl-5-methylfuran in Synthetic and Analytical Workflows


Substitution of 2-hexyl-5-methylfuran with other alkylfurans (e.g., 2-hexylfuran, 2-pentylfuran, 2-butylfuran, or 2-methylfuran) is not analytically or synthetically valid. The combination and specific positioning of the hexyl (C6) and methyl (C1) substituents on the furan ring confer distinct physicochemical properties—including Log P, boiling point, and vapor pressure—that directly affect chromatographic retention behavior, volatility, and reactivity in downstream transformations [1]. In hydrogenolysis-based carbon skeleton determination, 2-hexyl-5-methylfuran yields undecane as the sole hydrocarbon product, whereas monosubstituted analogs such as 2-(1-heptenyl)furan produce decane due to carbon loss during catalysis [2]. Furthermore, the compound serves as a specific intermediate in synthetic routes to dihydrojasmon via 2,5-undecandione, where alternative alkylfuran starting materials would yield different diketone chain lengths incompatible with the target jasmonoid structure [3]. Generic substitution therefore introduces both analytical misidentification and synthetic pathway failure.

2-Hexyl-5-methylfuran: Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Retention: Distinct RI Value Enables Unambiguous Identification vs. 2-Hexylfuran

2-Hexyl-5-methylfuran exhibits a defined retention index (RI) of 1270 on Apiezon-L stationary phase, with a measured refractive index of n²⁰ᴰ = 1.4476 [1]. This RI value distinguishes the compound from 2-hexylfuran (C₁₀H₁₆O, MW 152.23), which lacks the 5-methyl substituent and would be expected to elute at a lower retention index due to reduced carbon count and lower boiling point (estimated ~185–190 °C for 2-hexylfuran vs. 211–212 °C for 2-hexyl-5-methylfuran [2]). The 5-methyl substitution increases molecular weight by 14 Da and alters the compound's interaction with the stationary phase, providing a reproducible chromatographic signature critical for definitive identification in complex volatile mixtures.

Analytical Chemistry GC-MS Method Development Volatile Compound Identification

Hydrogenolysis Product Specificity: Disubstituted Furan Produces Undecane Without Carbon Loss vs. Monosubstituted Analogs

Under catalytic hydrogenolysis conditions (1% Pd on Gas-Chrom P, 260 °C), 2-hexyl-5-methylfuran undergoes hydrogenolysis to yield undecane (C₁₁H₂₄) exclusively, with no detectable decane formation [1]. In contrast, the monosubstituted analog 2-(1-heptenyl)furan under identical conditions produces decane (C₁₀H₂₂) with no undecane formation, demonstrating that monosubstituted furans lose one carbon atom during hydrogenolysis whereas disubstituted furans retain the complete carbon skeleton [1]. Thompson et al. previously observed that 2,5-dimethylfuran gave hexane and pentane (with pentane representing anomalous carbon loss) when using a palladium-on-alumina catalyst, but under the George and McDonough conditions with the specified catalyst, disubstituted furans undergo normal hydrogenolysis without carbon atom excision [1].

Structural Elucidation Carbon Skeleton Determination Catalytic Hydrogenolysis

Lipophilicity and Volatility Profile: Quantitative Physicochemical Differentiation from 2-Hexylfuran and 2-Methylfuran

2-Hexyl-5-methylfuran exhibits an estimated Log Kow (octanol-water partition coefficient) of 4.91 (KOWWIN v1.67 estimate) and XLogP3-AA value of 4.2 [1][2]. Its estimated vapor pressure at 25 °C is 0.163 mmHg (21.8 Pa) with a boiling point of 215.71 °C (Stein & Brown method) [3]. By comparison, the less substituted analog 2-methylfuran (C₅H₆O, MW 82.10) has a reported Log Kow of approximately 1.3–1.8 and boiling point of 63–65 °C, while 2-hexylfuran (C₁₀H₁₆O, MW 152.23) would be expected to have intermediate lipophilicity and volatility [4]. The combination of hexyl and methyl substituents in 2-hexyl-5-methylfuran produces a compound with substantially higher lipophilicity and lower volatility than mono-alkylfurans, properties that directly impact extraction efficiency, chromatographic behavior, and environmental fate modeling.

QSAR Modeling Environmental Fate Prediction Formulation Development

Synthetic Intermediate Specificity: Route to Dihydrojasmon via 2,5-Undecandione

2-Hexyl-5-methylfuran is a key intermediate in the synthesis of dihydrojasmon (dihydrojasmone), a jasminoid fragrance compound, via oxidative ring-opening to 2,5-undecandione [1]. The compound can be prepared industrially in high yield by hydrogenolysis of a quaternary ammonium compound intermediate, as described in Japanese Patent JPS5877876A [2]. Alternative alkylfurans with different alkyl chain lengths (e.g., 2-pentyl-5-methylfuran or 2-heptyl-5-methylfuran) would produce diketones with correspondingly different chain lengths (2,5-decanedione or 2,5-dodecanedione) which are not suitable precursors for the dihydrojasmon cyclization that specifically requires the 11-carbon 2,5-undecandione skeleton [1]. While the traditional route from 5-methylfurfural proceeds with poor yield through a multistep sequence, the hydrogenolysis method claimed in JPS5877876A provides an industrially advantageous high-yield alternative [1][2].

Fragrance Synthesis Jasmonoid Chemistry Process Chemistry

Natural Occurrence Specificity: Restricted Botanical Distribution Enables Authenticity Verification

2-Hexyl-5-methylfuran has been documented in the plant species Croton eluteria (Cascarilla) belonging to the family Euphorbiaceae [1]. This restricted natural occurrence profile differs from more broadly distributed alkylfurans such as 2-pentylfuran, which has been reported in numerous food matrices including cooked beef, coffee, and various thermally processed foods [2]. The limited botanical distribution of 2-hexyl-5-methylfuran makes it a potentially valuable chemotaxonomic marker for Croton species authentication and for distinguishing genuine Cascarilla-derived materials from adulterants or substitutes [1].

Natural Product Chemistry Botanical Authentication Phytochemical Fingerprinting

2-Hexyl-5-methylfuran: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


GC-MS Reference Standard for Alkylfuran Identification in Complex Volatile Mixtures

Based on the documented retention index of 1270 on Apiezon-L [1] and its distinct hydrogenolysis behavior [1], 2-hexyl-5-methylfuran serves as a critical reference standard for distinguishing 2,5-disubstituted furans from monosubstituted analogs in food volatile analysis, environmental monitoring, and natural product characterization. Laboratories performing GC-MS analysis of Maillard reaction products or lipid oxidation-derived volatiles require authentic 2-hexyl-5-methylfuran to calibrate retention indices and validate peak assignments against structurally similar interferents such as 2-hexylfuran or 2-pentylfuran.

Carbon Skeleton Determinator Validation and Method Development

The unique hydrogenolysis behavior of 2-hexyl-5-methylfuran—producing undecane exclusively without carbon loss, in contrast to monosubstituted furans that lose one carbon atom [1]—makes this compound an ideal positive control for validating carbon skeleton determinator instrument performance. Analytical laboratories can use 2-hexyl-5-methylfuran to confirm that their catalyst system (1% Pd on Gas-Chrom P or equivalent) is functioning properly and producing expected carbon-retention outcomes, a critical quality control step before analyzing unknown natural products for structural elucidation.

Synthetic Intermediate Procurement for Dihydrojasmon Production

Industrial fragrance manufacturers synthesizing dihydrojasmon (dihydrojasmone) require 2-hexyl-5-methylfuran specifically as the precursor for oxidative ring-opening to 2,5-undecandione [2]. The hydrogenolysis-based production method described in JPS5877876A [3] provides an industrially advantageous high-yield route compared to the traditional multistep sequence from 5-methylfurfural that proceeds with poor yield [2]. Procurement specifications must ensure the correct C11 alkylfuran isomer is obtained, as homologs with different alkyl chain lengths (e.g., 2-pentyl- or 2-heptyl-5-methylfuran) will produce incorrect diketones that fail to cyclize to the target jasmonoid fragrance.

Botanical Authentication Marker for Croton eluteria (Cascarilla) Extracts

Given its documented occurrence in Croton eluteria [4], 2-hexyl-5-methylfuran can be employed as a phytochemical marker for authenticating Cascarilla-derived botanical materials. Quality control laboratories can monitor for the presence of this compound using GC-MS (RI 1270 reference) to verify the botanical identity and detect adulteration of Croton eluteria extracts with other plant materials or synthetic substitutes that lack this specific alkylfuran signature.

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